molecular formula C16H13N3OS2 B11645396 N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-methylbenzamide

N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-methylbenzamide

Cat. No.: B11645396
M. Wt: 327.4 g/mol
InChI Key: VLTPOSNKLRDZQF-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-1-(3-methylbenzoyl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzothiazole ring and a methylbenzoyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-(3-methylbenzoyl)thiourea typically involves the reaction of 2-aminobenzothiazole with 3-methylbenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-1-(3-methylbenzoyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Potential use in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1-(3-methylbenzoyl)thiourea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea: Similar structure but with a different position of the methyl group.

    3-(1,3-Benzothiazol-2-yl)-1-(3-chlorobenzoyl)thiourea: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-1-(3-methylbenzoyl)thiourea is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-methylbenzamide

InChI

InChI=1S/C16H13N3OS2/c1-10-5-4-6-11(9-10)14(20)18-15(21)19-16-17-12-7-2-3-8-13(12)22-16/h2-9H,1H3,(H2,17,18,19,20,21)

InChI Key

VLTPOSNKLRDZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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